Haloprogin

Description

This compound is used as a topical ointment or cream in the treatment of Tinea infections. Tinea infections are superficial fungal infections caused by three species of fungi collectively known as dermatophytes (Trichophyton, Microsporum and Epidermophyton). Commonly these infections are named for the body part affected, including tinea corporis (general skin), tinea cruris (groin), and tinea pedis (feet). This compound is a halogenated phenolic ether administered topically for dermotaphytic infections. The mechanism of action is unknown, but it is thought to be via inhibition of oxygen uptake and disruption of yeast membrane structure and function. This compound is no longer available in the United States and has been discontinued.

This compound is an antifungal agent used as a topical cream. It was discontinued in favor of newer antifungals with fewer side effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

minor descriptor (73-86); on-line & INDEX MEDICUS search PHENYL ETHERS (73-86)

Properties

IUPAC Name |

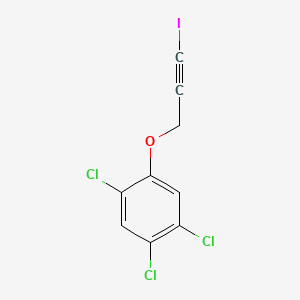

1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3IO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTETYYAZBPJBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046865 | |

| Record name | Haloprogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-03 g/L | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

777-11-7 | |

| Record name | Haloprogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloprogin [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloprogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | haloprogin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Haloprogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloprogin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPROGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIU7053OWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-115, 113.5 °C | |

| Record name | Haloprogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloprogin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Haloprogin on Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloprogin, a synthetic halogenated phenolic ether, is an antifungal agent previously used for the topical treatment of dermatophytic and Candida infections. Although it has been largely superseded by newer antifungal agents with fewer side effects, its mechanism of action against Candida albicans remains a subject of scientific interest. This technical guide provides a detailed overview of the current understanding of this compound's antifungal mechanism, focusing on its effects on Candida albicans. The primary fungicidal activities of this compound are attributed to a dual mechanism: the inhibition of cellular respiration and the disruption of the plasma membrane integrity. This guide synthesizes available quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and provides visualizations of the proposed molecular interactions and experimental workflows.

Core Mechanism of Action

The fungicidal effect of this compound against Candida albicans is primarily understood through the foundational work of Harrison and Zygmunt (1974), which indicated a multi-faceted impact on the fungal cell. The mechanism is not attributed to a single target but rather a combination of effects that lead to cell death. The two primary proposed mechanisms are:

-

Inhibition of Oxygen Uptake: this compound significantly inhibits the oxygen consumption of C. albicans. This disruption of cellular respiration would lead to a critical reduction in ATP synthesis, thereby compromising essential cellular functions that are dependent on energy.

-

Disruption of Cell Membrane Integrity: The compound is also proposed to directly affect the fungal cell membrane, leading to a loss of intracellular components. This is evidenced by the leakage of potassium ions from the cell upon treatment with this compound.

Secondary effects on protein and nucleic acid synthesis have been observed, but these are considered to be less significant contributors to its primary fungicidal action.

Below is a diagram illustrating the proposed dual mechanism of action of this compound on Candida albicans.

Caption: Proposed dual mechanism of action of this compound on Candida albicans.

Quantitative Data

Quantitative data on the efficacy of this compound against Candida albicans is limited, primarily originating from older studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from a study by Langsadl and Jedlickova (1979)[1][2].

| Antifungal Agent | Inoculum Size (CFU/mL) | MIC Range (mg/L) | Notes |

| This compound | 1.6 x 104 | 0.2 - 6.2 | Against freshly isolated strains of C. albicans. |

| Jaritin | 1.6 x 104 | 0.1 - 1.5 | A comparative antifungal agent. |

| Clotrimazole | 1.6 x 104 | 0.01 - 0.7 | Activity is dependent on inoculum size. |

| Miconazole | 1.6 x 104 | 0.1 - 3.1 | Activity is dependent on inoculum size. |

Data from Langsadl and Jedlickova, 1979.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to investigate the mechanism of action of an antifungal agent like this compound on Candida albicans.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Caption: Experimental workflow for MIC determination.

Protocol:

-

Inoculum Preparation: Candida albicans is cultured overnight in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C. The cell suspension is then diluted to a standardized concentration (e.g., 1-5 x 105 CFU/mL) in RPMI-1640 medium.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: The standardized fungal inoculum is added to each well containing the drug dilution.

-

Controls: A positive control (inoculum without the drug) and a negative control (medium without inoculum) are included.

-

Incubation: The plate is incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.

Oxygen Consumption Assay

This assay measures the effect of the antifungal agent on the respiratory activity of C. albicans.

Caption: Experimental workflow for oxygen consumption assay.

Protocol:

-

Cell Preparation: C. albicans cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).

-

Respirometry: The washed cells are resuspended in a respiration buffer and placed in the chamber of an oxygen electrode (e.g., a Clark-type electrode or a high-resolution respirometer).

-

Baseline Measurement: The basal rate of oxygen consumption is measured.

-

Drug Addition: this compound is added to the chamber at various concentrations, and the change in the rate of oxygen consumption is monitored over time.

-

Data Analysis: The percentage inhibition of oxygen consumption is calculated relative to the basal rate and an untreated control.

Membrane Integrity Assay (Potassium Ion Leakage)

This assay assesses damage to the cell membrane by measuring the efflux of intracellular potassium ions.

Protocol:

-

Cell Preparation: C. albicans cells are prepared as described for the oxygen consumption assay.

-

Drug Treatment: The cells are incubated with various concentrations of this compound for a defined period.

-

Separation of Cells: The cell suspension is centrifuged to separate the cells from the supernatant.

-

Potassium Measurement: The concentration of potassium ions in the supernatant is measured using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

Controls: An untreated control is used to measure baseline potassium leakage, and a positive control (e.g., treatment with a known membrane-disrupting agent like amphotericin B or heat-killing) is used to determine the total intracellular potassium content.

-

Data Analysis: The amount of potassium leakage is expressed as a percentage of the total intracellular potassium.

Macromolecule Synthesis Assays (Radiolabeled Precursor Incorporation)

These assays measure the effect of the drug on the synthesis of proteins and nucleic acids.

Protocol:

-

Cell Culture and Drug Treatment: C. albicans cells are grown in a defined medium and treated with this compound at various concentrations.

-

Radiolabeling: A radiolabeled precursor is added to the culture. For protein synthesis, 3H-leucine or 35S-methionine is used. For RNA synthesis, 3H-uridine is used, and for DNA synthesis, 3H-adenine or 3H-thymidine can be used (though incorporation in fungi can be inefficient).

-

Incubation: The cultures are incubated for a specific period to allow for the incorporation of the radiolabel.

-

Harvesting and Precipitation: The cells are harvested, and the macromolecules are precipitated using an acid (e.g., trichloroacetic acid, TCA).

-

Quantification: The amount of radioactivity incorporated into the acid-insoluble fraction is measured using a scintillation counter.

-

Data Analysis: The inhibition of synthesis is calculated as the percentage reduction in radiolabel incorporation compared to an untreated control.

Signaling Pathways and Molecular Interactions

The current body of literature does not provide detailed information on specific signaling pathways in Candida albicans that are directly modulated by this compound. The primary effects appear to be direct physicochemical interactions with the components of the respiratory chain in the mitochondria and with the lipids and proteins of the cell membrane. Further research would be required to elucidate any downstream signaling events that may be triggered by the initial insult to cellular respiration and membrane integrity.

Conclusion

The mechanism of action of this compound against Candida albicans is understood to be a dual assault on the fungal cell, involving the inhibition of oxygen uptake and the disruption of the cell membrane. While the drug is no longer in widespread clinical use, the study of its mechanism provides valuable insights into the vulnerabilities of C. albicans. The experimental protocols detailed in this guide represent the standard methodologies that can be employed to further investigate the molecular details of this compound's action or to characterize the mechanisms of novel antifungal compounds. Future research could focus on identifying the specific molecular targets within the respiratory chain and the cell membrane to provide a more complete picture of how this compound exerts its fungicidal effects.

References:

-

Harrison, E. F., & Zygmunt, W. A. (1974). This compound: mode of action studies in Candida albicans. Canadian journal of microbiology, 20(9), 1241–1245.

-

Langsadl, L., & Jedlickova, Z. (1979). Sensitivity of strains of Candida albicans to jaritin, this compound, clotrimazole and miconazole. Postgraduate medical journal, 55(647), 695–696.[1][2]

References

The Chemical Synthesis of Haloprogin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of Haloprogin (3-Iodo-2-propynyl 2,4,5-trichlorophenyl ether), a topical antifungal agent. The synthesis is a multi-step process commencing from readily available chlorinated benzene derivatives. This document outlines the primary synthetic pathways for the key intermediate, 2,4,5-trichlorophenol, and subsequently details the final two-step conversion to this compound. All experimental protocols are presented with the necessary detail for replication in a laboratory setting.

Summary of Synthetic Pathways

The synthesis of this compound can be conceptually divided into two main stages:

-

Preparation of 2,4,5-Trichlorophenol: This crucial intermediate can be synthesized via two primary routes:

-

Route A: Alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene.

-

Route B: Diazotization of 2,4,5-trichloroaniline, followed by hydrolysis. 2,4,5-trichloroaniline itself is typically prepared from 1,2,4-trichlorobenzene.

-

-

Synthesis of this compound from 2,4,5-Trichlorophenol: This is a two-step process:

-

Step 1: Etherification: Reaction of 2,4,5-trichlorophenol with propargyl bromide to form 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene.

-

Step 2: Iodination: Iodination of the terminal alkyne to yield this compound.

-

The following sections provide detailed experimental protocols and data for each of these synthetic steps.

Data Presentation

Table 1: Summary of Reactants and Yields for the Synthesis of 2,4,5-Trichlorophenol

| Synthesis Route | Starting Material | Key Reagents | Product | Reported Yield (%) |

| Route A | 1,2,4,5-Tetrachlorobenzene | Sodium Hydroxide, Methanol | 2,4,5-Trichlorophenol | Not Specified |

| Route B | 2,4,5-Trichloroaniline | Sulfuric Acid, Sodium Nitrite, Copper(II) Sulfate | 2,4,5-Trichlorophenol | 75.8[1] |

Table 2: Summary of Reactants and Yields for the Synthesis of this compound

| Synthesis Step | Starting Material | Key Reagents | Product | Reported Yield (%) |

| Step 1: Etherification | 2,4,5-Trichlorophenol | Propargyl Bromide, Potassium Carbonate | 1,2,4-Trichloro-5-(prop-2-yn-1-yloxy)benzene | 95 |

| Step 2: Iodination | 1,2,4-Trichloro-5-(prop-2-yn-1-yloxy)benzene | N-Iodosuccinimide, Silver Nitrate | This compound | 98 |

Experimental Protocols

Synthesis of 2,4,5-Trichlorophenol

Route A: From 1,2,4,5-Tetrachlorobenzene

This method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene.

-

Experimental Protocol:

-

An autoclave is charged with 432 g (2 moles) of 1,2,4,5-tetrachlorobenzene, 160 g (4 moles) of sodium hydroxide, and 1000 mL of methanol.[2]

-

The autoclave is sealed and heated. The reaction mixture is heated to 180°C and maintained at this temperature for six hours.[2]

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid).

-

The precipitated 2,4,5-trichlorophenol is then isolated. This can be achieved by pouring the mixture into water, followed by extraction with an organic solvent such as benzene.[3]

-

The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield 2,4,5-trichlorophenol.[3]

-

Route B: From 2,4,5-Trichloroaniline

This procedure involves the diazotization of 2,4,5-trichloroaniline followed by a Sandmeyer-type reaction.

-

Experimental Protocol:

-

Diazotization: 930 g of 2,4,5-trichloroaniline is dissolved in 7920 g of a 30% sulfuric acid solution. The solution is cooled to approximately 8°C. A solution of 460 g of sodium nitrite in 1500 mL of water is added dropwise with stirring, maintaining the temperature at 8°C to form the diazonium salt.[1]

-

Hydrolysis: In a separate reaction vessel, 615 g of copper(II) sulfate pentahydrate is added to 2200 g of a 30% sulfuric acid solution, and the temperature is maintained at around 80°C. The previously prepared diazonium salt solution is added dropwise to this mixture. The reaction is monitored by GC until completion.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with dichloroethane. The organic layer is separated, and the solvent is removed by rotary evaporation to yield a pale yellow solid of 2,4,5-trichlorophenol.[1]

-

Synthesis of this compound

The following two-step procedure is adapted from the supplementary information of a publication in CrystEngComm.

Step 1: Synthesis of 1,2,4-Trichloro-5-(prop-2-yn-1-yloxy)benzene

-

Experimental Protocol:

-

A mixture of 2,4,5-trichlorophenol (1.0 eq), propargyl bromide (1.2 eq), and potassium carbonate (1.5 eq) in acetone is prepared.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene as a white solid.

-

Step 2: Synthesis of this compound (1,2,4-Trichloro-5-((3-iodoprop-2-yn-1-yl)oxy)benzene)

-

Experimental Protocol:

-

To a solution of 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene (1.0 eq) in acetone, N-iodosuccinimide (1.2 eq) and silver nitrate (0.1 eq) are added.

-

The reaction mixture is stirred at room temperature for 12 hours in the dark.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: petroleum ether) to give this compound as a white solid.

-

Mandatory Visualization

The overall synthetic pathway for this compound is depicted in the following diagrams.

Caption: Overall synthetic scheme for this compound.

Caption: Experimental workflow for this compound synthesis.

References

Haloprogin's Effect on Fungal Respiratory Chain Complexes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloprogin, a halogenated phenolic ether, is a topical antifungal agent known for its efficacy against dermatophytes. While its general mechanism is understood to involve the inhibition of oxygen uptake and disruption of fungal cell membranes, a detailed understanding of its specific interactions with the mitochondrial respiratory chain has remained less elucidated. This technical guide synthesizes the available data on this compound's impact on fungal respiration, detailing established knowledge and presenting a hypothesized mechanism of action at the level of the individual respiratory chain complexes. This paper provides researchers with a comprehensive overview, including detailed experimental protocols for further investigation and quantitative data from seminal studies, to facilitate future research and drug development efforts in the field of antifungal agents targeting mitochondrial function.

Introduction

Fungal infections, particularly those caused by dermatophytes, present a significant clinical challenge. This compound has been utilized as a topical treatment for such infections, demonstrating fungicidal activity.[1] The primary mechanism of action of this compound is believed to be twofold: disruption of the fungal cell membrane integrity and inhibition of cellular respiration.[2] The latter effect points towards the mitochondria, and specifically the electron transport chain, as a key target. Understanding the precise molecular interactions between this compound and the fungal respiratory chain complexes is crucial for optimizing its therapeutic use and for the development of novel antifungal agents with similar mechanisms of action. This guide provides an in-depth analysis of the current knowledge and proposes avenues for future research.

Known Effects of this compound on Fungal Respiration

The foundational research on this compound's mode of action was conducted by Harrison and Zygmunt (1974) on Candida albicans. Their work unequivocally demonstrated that this compound significantly inhibits oxygen consumption in this pathogenic yeast. This inhibition of endogenous respiration is a key contributor to its fungicidal properties.[2]

Quantitative Data on Oxygen Uptake Inhibition

The seminal study by Harrison and Zygmunt provides the most direct quantitative data on the effect of this compound on fungal respiration.

| Fungal Species | This compound Concentration | Incubation Time | Percent Inhibition of Oxygen Utilization | Reference |

| Candida albicans | 50 µg/ml | 90 minutes | 70% | [2] |

Hypothesized Mechanism of Action on Respiratory Chain Complexes

While direct experimental evidence detailing this compound's effect on each of the five fungal respiratory chain complexes is not extensively available in the current body of scientific literature, its chemical structure as a halogenated phenolic ether allows for a reasoned hypothesis. Phenolic compounds are known to interfere with mitochondrial functions, often acting as protonophores (uncouplers of oxidative phosphorylation) or as direct inhibitors of respiratory chain components.

It is plausible that this compound, due to its lipophilic nature, readily partitions into the inner mitochondrial membrane. Here, it could exert its inhibitory effects through one or more of the following mechanisms:

-

Uncoupling of Oxidative Phosphorylation: As a phenolic compound, this compound may act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis by Complex V (ATP synthase). This would lead to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately leading to cellular energy depletion.

-

Direct Inhibition of Respiratory Complexes: this compound may directly bind to and inhibit the enzymatic activity of one or more of the respiratory chain complexes. Given that many inhibitors of the respiratory chain are hydrophobic molecules that interact with the quinone-binding sites, it is conceivable that this compound could interfere with the function of Complex I (NADH:ubiquinone oxidoreductase), Complex II (Succinate dehydrogenase), or Complex III (Cytochrome bc1 complex).

The following diagram illustrates the potential points of interference of this compound within the fungal respiratory chain.

Caption: Hypothesized sites of this compound's action on the fungal respiratory chain.

Experimental Protocols

To further elucidate the specific molecular targets of this compound within the fungal respiratory chain, a series of detailed biochemical assays are required. The following protocols provide a framework for such investigations.

Isolation of Fungal Mitochondria

A prerequisite for assaying the activity of individual respiratory chain complexes is the isolation of high-quality, functional mitochondria from the fungal species of interest (e.g., Candida albicans).

Caption: Workflow for the isolation of functional mitochondria from fungal cells.

Protocol:

-

Cell Culture and Harvest: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation.

-

Spheroplast Formation: Resuspend the cell pellet in an osmotic stabilization buffer containing a cell wall-degrading enzyme (e.g., zymolyase or lyticase). Incubate until spheroplasts are formed.

-

Homogenization: Gently lyse the spheroplasts in a hypotonic buffer using a Dounce homogenizer.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei, unbroken cells, and large debris.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.

-

-

Washing and Resuspension: Wash the mitochondrial pellet with a suitable buffer to remove cytosolic contaminants and resuspend in a final assay buffer.

Measurement of Overall Oxygen Consumption

This protocol is based on the method used by Harrison and Zygmunt (1974) and can be adapted for use with a Clark-type oxygen electrode for more precise measurements.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), a respiratory substrate (e.g., glucose), and the fungal cell suspension or isolated mitochondria.

-

Oxygen Electrode Calibration: Calibrate a Clark-type oxygen electrode according to the manufacturer's instructions.

-

Measurement:

-

Add the reaction mixture to the electrode chamber and allow the baseline rate of oxygen consumption to stabilize.

-

Introduce a known concentration of this compound (dissolved in a suitable solvent, with a solvent control run in parallel) into the chamber.

-

Record the rate of oxygen consumption over time.

-

-

Data Analysis: Calculate the percentage inhibition of oxygen consumption relative to the control.

Spectrophotometric Assays for Respiratory Chain Complex Activities

The following are generalized protocols for measuring the activity of each complex. These assays typically involve providing an artificial electron donor and acceptor and monitoring the change in absorbance of a specific chromophore. The assays should be performed in the presence and absence of varying concentrations of this compound to determine its inhibitory effect.

Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay:

-

Principle: Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Reaction Mixture: Assay buffer, NADH, an artificial electron acceptor (e.g., decylubiquinone), and isolated mitochondria. The reaction is initiated by the addition of NADH. The rotenone-sensitive rate is considered as the specific Complex I activity.

Complex II (Succinate Dehydrogenase) Activity Assay:

-

Principle: Measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is observed as a decrease in absorbance at 600 nm.

-

Reaction Mixture: Assay buffer, succinate, DCPIP, and isolated mitochondria. The reaction is initiated by the addition of succinate.

Complex III (Cytochrome bc1 Complex) Activity Assay:

-

Principle: Measures the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.

-

Reaction Mixture: Assay buffer, reduced coenzyme Q (e.g., decylubiquinol), oxidized cytochrome c, and isolated mitochondria. The antimycin A-sensitive rate is considered as the specific Complex III activity.

Complex IV (Cytochrome c Oxidase) Activity Assay:

-

Principle: Measures the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.

-

Reaction Mixture: Assay buffer, reduced cytochrome c, and isolated mitochondria. The reaction is initiated by the addition of the mitochondrial sample.

Complex V (ATP Synthase) Activity Assay:

-

Principle: Measures the ATP hydrolysis (ATPase) activity of the complex in reverse. The production of ADP is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

-

Reaction Mixture: Assay buffer, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, and isolated mitochondria. The oligomycin-sensitive rate is considered as the specific Complex V activity.

Concluding Remarks and Future Directions

The available evidence strongly indicates that this compound's antifungal activity is, at least in part, due to the inhibition of mitochondrial respiration in fungi. While the seminal work in this area has provided a foundational understanding, a significant knowledge gap remains regarding the specific interactions of this compound with the individual complexes of the electron transport chain.

Future research should focus on systematically evaluating the effect of this compound on each of the five respiratory chain complexes using the detailed protocols outlined in this guide. Such studies would not only provide a more complete picture of this compound's mechanism of action but could also pave the way for the rational design of new antifungal agents that target specific, and potentially fungal-specific, components of the mitochondrial respiratory chain. The exploration of structure-activity relationships of this compound analogues could also yield compounds with improved potency and selectivity. A deeper understanding of how existing antifungals function at a molecular level is paramount to overcoming the growing challenge of antifungal resistance.

References

An In-Depth Technical Guide to the Early Discovery and Development of Haloprogin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloprogin, a synthetic halogenated phenolic ether, emerged in the mid-20th century as a topical antifungal agent for the treatment of superficial dermatomycoses. This technical guide provides a comprehensive overview of the early studies that defined its discovery and development. It delves into the seminal preclinical and clinical research that established its antifungal activity, elucidated its mechanism of action, and evaluated its clinical efficacy and safety. This document synthesizes quantitative data from key studies into structured tables for comparative analysis, details the experimental protocols employed, and visualizes complex biological processes and workflows through Graphviz diagrams. While this compound has largely been superseded by newer antifungal agents with more favorable side effect profiles, a review of its foundational research offers valuable insights into the principles of antifungal drug discovery and development.

Chemical Synthesis and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₄Cl₃IO |

| Molecular Weight | 361.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 113.5 °C |

| Solubility | Insoluble in water |

Preclinical In Vitro Studies

Early in vitro investigations were crucial in characterizing the antifungal spectrum and potency of this compound. The primary method used to quantify its activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Antifungal Spectrum of Activity

This compound demonstrated a broad spectrum of activity against various dermatophytes, yeasts, and some gram-positive bacteria. The seminal 1970 study by Harrison et al. established its efficacy against a range of clinically relevant fungi.

Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

| Organism | This compound | Tolnaftate | Nystatin |

| Trichophyton mentagrophytes | 1.56 | 1.56 | >100 |

| Trichophyton rubrum | 1.56 | 1.56 | >100 |

| Microsporum canis | 3.12 | 3.12 | >100 |

| Epidermophyton floccosum | 1.56 | 1.56 | >100 |

| Candida albicans | 6.25 | >100 | 3.12 |

| Candida tropicalis | 12.5 | >100 | 6.25 |

Data extracted from Harrison et al., 1970.

Experimental Protocol: MIC Determination (Agar Dilution Method)

The in vitro antifungal activity of this compound was determined using a standardized agar dilution method.

Mechanism of Action

The precise molecular target of this compound has not been fully elucidated. However, early studies by Harrison and Zygmunt in 1974 provided significant insights into its mode of action, suggesting a multi-faceted effect on fungal cells, primarily targeting cellular respiration and membrane integrity.[1]

Inhibition of Oxygen Uptake

A key finding was that this compound significantly inhibits oxygen consumption in Candida albicans. This disruption of cellular respiration is believed to be a primary contributor to its fungicidal activity.

Table 3: Effect of this compound on Oxygen Uptake in Candida albicans

| Time (minutes) | % Inhibition of Oxygen Uptake |

| 30 | 60% |

| 90 | 70% |

Data from Harrison and Zygmunt, 1974.[1]

Disruption of Membrane Integrity

Further studies indicated that this compound disrupts the fungal cell membrane, leading to the loss of essential intracellular components. This was inferred from the leakage of potassium ions from treated fungal cells. However, unlike polyene antifungals such as Amphotericin B, this compound did not cause lysis of mammalian erythrocytes at concentrations up to 100 µg/mL, suggesting a degree of selective toxicity for fungal membranes.[1]

Effects on Macromolecular Synthesis

This compound was also found to inhibit the synthesis of proteins and nucleic acids, as evidenced by reduced uptake and incorporation of radiolabeled leucine and uridine. However, these effects were considered to be secondary to the primary effects on respiration and membrane function.[1]

References

Unveiling the Solid-State Landscape of Haloprogin: A Technical Guide to its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of polymorphism in the chemical properties of Haloprogin, a topical antifungal agent. Understanding the different crystalline forms of an active pharmaceutical ingredient (API) is paramount in drug development, as these variations can significantly impact key physicochemical properties such as solubility, stability, and bioavailability. This document provides a comprehensive overview of the known polymorphs of this compound, detailing their synthesis, characterization, and relative thermodynamic stabilities.

Physicochemical Properties of this compound Polymorphs

Three distinct polymorphic forms of this compound, designated as 1a , 1b , and 1c , have been identified and characterized.[1][2][3] The quantitative data gathered for these polymorphs are summarized in the tables below, offering a clear comparison of their key thermal properties and relative stabilities.

| Polymorph | Melting Point (°C) |

| 1a | 111 |

| 1b | 91 |

| 1c | Not reported |

Table 1: Melting Points of this compound Polymorphs. Polymorph 1a exhibits the highest melting point, suggesting a more stable crystal lattice compared to 1b .

| Polymorph | Relative Stability (kJ/mol) |

| 1a | Most Stable |

| 1b | 2.5 (less stable than 1a) |

| 1c | 17.1 (less stable than 1a) |

Table 2: Calculated Relative Stabilities of this compound Polymorphs. The thermodynamic stability follows the order 1a > 1b > 1c , with 1a being the most stable form.[1] This hierarchy is crucial for selecting the appropriate polymorph for pharmaceutical formulation to ensure product stability and shelf-life.

Experimental Protocols for Polymorph Characterization

The identification and characterization of this compound polymorphs were achieved through a series of well-defined experimental protocols. These methods are essential for researchers aiming to reproduce these findings or to develop new solid forms of the API.

Polymorph Synthesis and Crystallization

-

Polymorph 1a: Single crystals of polymorph 1a were obtained through the slow evaporation of a chloroform solution containing this compound at room temperature.[1]

-

Polymorphs 1b and 1c: A mixture of polymorphs 1b and 1c , along with the more stable 1a , was produced by allowing a chloroform solution of this compound to slowly diffuse into a saturated methanol solution of sodium acetate.[1] Sublimation of the crude powder of 1a at 80°C under vacuum also yielded a mixture of 1b and 1c crystals.[4]

Analytical Techniques

A suite of analytical techniques was employed to fully characterize the different solid forms of this compound:

-

Single-Crystal and Powder X-ray Diffraction (XRD): Used to determine the crystal structure and identify the unique packing arrangements of each polymorph.[1][4]

-

Differential Scanning Calorimetry (DSC): Performed on a Mettler Toledo DSC 823e to determine the melting points and thermal behavior of the polymorphs.[1]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Utilized to identify differences in the vibrational modes of the molecules within the different crystal lattices.[1][4]

-

Solid-State Nuclear Magnetic Resonance (SSNMR): Employed to probe the local chemical environment of the atoms within the solid state.[1][4]

The experimental workflow for identifying and characterizing this compound polymorphs is a systematic process that moves from synthesis to comprehensive analysis.

Figure 1: Experimental workflow for the synthesis and characterization of this compound polymorphs.

Supramolecular Interactions and Crystal Packing

The distinct crystal structures of the this compound polymorphs arise from different patterns of intermolecular interactions, primarily driven by halogen bonding.[1][2][3] The iodoalkyne moiety in this compound plays a crucial role as a halogen bond donor.[1]

In polymorph 1a , the iodine atom forms a halogen bond with the π-electron density of the triple bond of an adjacent molecule, leading to the formation of an infinite zig-zag chain.[1] This arrangement is further stabilized by antiparallel π-stacking interactions between the aromatic rings of neighboring molecules.

Figure 2: Supramolecular interactions in this compound polymorph 1a.

In contrast, polymorph 1b exhibits a different supramolecular assembly. Here, the iodine atom acts as a halogen bond donor to a chlorine atom of a neighboring molecule, resulting in the formation of a cyclic dimer.[1] These dimers are then linked by weaker hydrogen bonds involving a methylene hydrogen and a chlorine atom.

Figure 3: Supramolecular interactions in this compound polymorph 1b.

The distinct intermolecular interactions in each polymorph directly influence their crystal packing and, consequently, their macroscopic properties such as melting point and stability. The more extensive and stronger network of interactions in polymorph 1a likely contributes to its higher melting point and greater thermodynamic stability.

This comprehensive guide provides a foundational understanding of the polymorphic landscape of this compound. For drug development professionals, this knowledge is indispensable for ensuring the selection of the optimal solid form of the API, thereby guaranteeing the safety, efficacy, and stability of the final pharmaceutical product. Further research into the dissolution kinetics and bioavailability of each polymorph would be a valuable next step in fully elucidating their pharmaceutical potential.

References

Haloprogin: A New Frontier in Drug Repurposing? A Technical Guide to Unlocking its Latent Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Haloprogin, a topical antifungal agent discontinued due to local side effects, presents a compelling case for re-examination in the context of modern drug repurposing. This technical guide synthesizes the available preclinical data on its mechanism of action, highlighting a dual-pronged assault on cellular bioenergetics and membrane integrity. These mechanisms, while effective against fungal pathogens, are also of significant interest in oncology and infectious diseases. This document provides a foundational resource for researchers poised to explore the untapped therapeutic potential of this halogenated phenolic ether. We present a detailed analysis of its known molecular activities, collate quantitative data from seminal studies, and propose experimental pathways for future investigation.

Introduction

This compound is a synthetic iodinated aromatic ether that was previously used for the topical treatment of superficial tinea infections.[1][2] Despite its efficacy, it was withdrawn from the market due to a higher incidence of cutaneous side effects compared to newer antifungal agents.[1][2] The primary mechanism of its antifungal action, while not fully elucidated, is believed to involve the inhibition of oxygen uptake and the disruption of the fungal cell membrane structure and function.[1][3] This mode of action, particularly its impact on cellular respiration and membrane potential, suggests a broader bioactivity that may be harnessed for other therapeutic applications. This guide explores the scientific rationale for repurposing this compound, focusing on its potential applications in oncology and bacteriology.

Core Mechanism of Action

This compound's therapeutic potential is rooted in its fundamental effects on cellular physiology. Early studies in Candida albicans revealed that its fungicidal activity is likely attributable to two primary effects:

-

Inhibition of Cellular Respiration: this compound was shown to inhibit oxygen uptake in yeast, suggesting a direct or indirect effect on the mitochondrial electron transport chain.[4]

-

Disruption of Cell Membrane Integrity: The compound induces the loss of intracellular potassium (K+) ions from yeast cells, a hallmark of compromised cell membrane integrity.[4]

These effects are further substantiated by the known biological activities of its constituent chemical moieties: a halogenated phenolic ether and an iodo-propynyl group. Halogenated phenols have been demonstrated to interfere with mitochondrial energy transfer in isolated rat liver mitochondria, inducing K+ release and inhibiting the respiratory control index.[1] This suggests that the trichlorophenyl component of this compound likely contributes to its effects on cellular respiration. The iodo-propynyl group is also found in other biocides and is associated with altering cell membrane permeability.

Signaling Pathway and Molecular Interactions

While a specific protein target for this compound has not been identified, its mechanism can be conceptualized as a multi-target assault on cellular homeostasis. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed dual mechanism of this compound leading to cell death.

Repurposing Potential

The mechanisms of mitochondrial inhibition and membrane disruption are not exclusive to fungi and are established strategies in other therapeutic areas.

Oncology

Cancer cells often exhibit altered metabolic states, including a reliance on glycolysis even in the presence of oxygen (the Warburg effect). However, many cancer types retain functional mitochondria, which are increasingly recognized as viable therapeutic targets.

-

Mitochondrial Targeting: Agents that disrupt mitochondrial function can selectively induce apoptosis in cancer cells. The ability of the halogenated phenol component of this compound to interfere with mitochondrial energy transfer could be exploited to target the bioenergetics of tumor cells.[5]

-

Ionophoric Activity: The induction of potassium efflux suggests that this compound may function as an ionophore. The disruption of ion homeostasis is a known mechanism to induce apoptosis in cancer cells.

Antibacterial Agent

While developed as an antifungal, an early study noted that this compound also possesses activity against certain Gram-positive bacteria.[6][7] This antibacterial potential has not been subsequently explored.

-

Membrane-Active Antibacterial: The rise of antibiotic resistance has spurred interest in membrane-active agents, as they have a lower propensity for resistance development compared to drugs with specific protein targets. This compound's ability to disrupt cell membranes could be effective against bacteria, particularly Gram-positive organisms whose membranes are more exposed.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies on this compound and its related chemical structures.

Table 1: In Vitro Antifungal and Antibacterial Activity of this compound (Data extracted from Harrison et al., 1970)

| Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |

| Trichophyton mentagrophytes | 0.78 |

| Microsporum canis | 1.56 |

| Candida albicans | 3.12 |

| Staphylococcus aureus | 1.56 |

| Streptococcus pyogenes | 3.12 |

Table 2: Effects of Halogenated Phenols on Rat Liver Mitochondria (Data extracted from Izushi et al., 1988)

| Compound | Concentration for 50% Inhibition of Respiratory Control Index (mM) | Concentration for 50% Release of K+ ions (mM) |

| p-Iodophenol | 0.05 | 0.08 |

| p-Bromophenol | 0.12 | 0.15 |

| p-Chlorophenol | 0.25 | 0.30 |

| Phenol | 2.5 | 3.0 |

Experimental Protocols

To facilitate further research, detailed methodologies from key cited experiments are provided below.

Determination of Antifungal Activity (in vitro)

-

Organisms: Cultures of various fungi, including dermatophytes and Candida species, are maintained on Sabouraud dextrose agar.

-

Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 1 x 10^6 cells/mL).

-

Broth Dilution Assay: A serial dilution of this compound is prepared in a suitable broth medium (e.g., Sabouraud dextrose broth). The fungal inoculum is added to each dilution.

-

Incubation: The cultures are incubated at an appropriate temperature (e.g., 28°C for dermatophytes, 37°C for Candida) for a specified period (e.g., 24-72 hours).

-

MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents visible growth of the organism.

Measurement of Oxygen Consumption in Yeast

-

Cell Preparation: Candida albicans cells are grown to mid-log phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Experimental Procedure: A suspension of yeast cells is placed in the chamber with a respiratory substrate (e.g., glucose). A baseline rate of oxygen consumption is established. This compound is then added at various concentrations, and the change in the rate of oxygen consumption is recorded.

Assessment of Potassium Ion Efflux

-

Cell Preparation: Yeast cells are prepared as described for respirometry and resuspended in a low-potassium buffer.

-

Potassium Measurement: The concentration of potassium ions in the extracellular medium is measured over time using a potassium-selective electrode or by atomic absorption spectroscopy.

-

Experimental Procedure: A baseline extracellular potassium concentration is measured. This compound is then added to the cell suspension, and the release of potassium into the medium is monitored at various time points.

Proposed Experimental Workflows for Repurposing

The following diagrams outline logical workflows for investigating the potential of this compound in oncology and as an antibacterial agent.

Caption: A stepwise approach for evaluating this compound in oncology.

References

- 1. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound: a topical antifungal agent. | Semantic Scholar [semanticscholar.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound: a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a Topical Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Haloprogin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloprogin is a topical synthetic antifungal agent previously used for the treatment of superficial fungal infections caused by dermatophytes and Candida species.[1][2] Although it has been largely superseded by newer antifungal agents with improved safety profiles, its unique chemical structure and historical efficacy warrant its use as a reference compound in antifungal drug discovery and comparative studies.[3] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Note: this compound is no longer available for clinical use in many countries, including the United States.[4]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, it is thought to exert its antifungal effect by inhibiting oxygen uptake and disrupting the structure and function of the fungal cell membrane.[1][4] This disruption leads to leakage of intracellular components and ultimately, cell death.

Caption: Hypothetical mechanism of action of this compound.

Data Presentation: In Vitro Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. These values were determined using a tube dilution method.

| Fungal Species | Number of Strains | MIC Range (µg/mL) |

| Microsporum audouinii | 2 | 0.39 |

| Microsporum canis | 1 | 0.39 |

| Microsporum gypseum | 1 | 0.39 |

| Trichophyton mentagrophytes | 4 | 0.20 - 0.39 |

| Trichophyton rubrum | 1 | 0.39 |

| Trichophyton tonsurans | 1 | 0.39 |

| Epidermophyton floccosum | 1 | 0.39 |

| Candida albicans | - | Similar to dermatophytes |

Data adapted from Harrison et al., 1970.

Experimental Protocol: Broth Microdilution Method for this compound

This protocol is adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

3-(N-morpholino)propanesulfonic acid (MOPS) buffer

-

Sterile, 96-well U-bottom microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Sterile saline (0.85% NaCl)

-

Sabouraud Dextrose Agar (SDA)

-

Fungal isolates for testing

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Methods

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder and dissolve in 100% DMSO to create a stock solution of 1600 µg/mL.

-

Store the stock solution at -20°C or below in small aliquots.[2]

-

-

Preparation of RPMI 1640 Medium:

-

Prepare RPMI 1640 medium according to the manufacturer's instructions.

-

Buffer the medium with MOPS to a pH of 7.0 at 25°C.

-

Sterilize by filtration.

-

-

Inoculum Preparation:

-

For Yeasts (Candida spp.):

-

Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

For Dermatophytes (Trichophyton, Microsporum, Epidermophyton spp.):

-

Culture the dermatophyte on SDA at 28-30°C for 7-14 days to encourage sporulation.

-

Harvest conidia by gently scraping the surface of the culture with a sterile, wetted cotton swab.

-

Suspend the conidia in sterile saline and allow heavy particles to settle for 15-20 minutes.

-

Adjust the upper homogenous conidial suspension to a cell density of 1-3 x 10⁶ CFU/mL using a hemocytometer.

-

Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 2-6 x 10⁴ CFU/mL.

-

-

-

Microtiter Plate Preparation:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 µg/mL to 16 µg/mL.

-

Add 100 µL of each this compound dilution to the appropriate wells.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a positive control well (inoculum without drug) and a negative control well (medium only).

-

-

Incubation:

-

For Yeasts: Incubate the plates at 35°C for 24-48 hours.

-

For Dermatophytes: Incubate the plates at 28-30°C for 4-7 days.

-

-

Endpoint Determination (MIC Reading):

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles, but for compounds like this compound, a more conservative endpoint of ≥80% or complete inhibition may be appropriate) compared to the positive control.

-

The endpoint can be determined visually or spectrophotometrically by reading the optical density at 530 nm.

-

Caption: Experimental workflow for this compound susceptibility testing.

Conclusion

The provided protocol offers a standardized framework for evaluating the in vitro antifungal activity of this compound against a range of fungal pathogens. Adherence to established guidelines for inoculum preparation, medium composition, and incubation conditions is critical for generating reproducible and comparable data. While this compound is primarily of historical and research interest, these methods ensure that its activity can be accurately assessed in the context of modern antifungal drug development.

References

Application Notes & Protocols: Synthesis and Screening of Haloprogin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloprogin is a topical antifungal agent historically used for the treatment of dermatophytic infections caused by fungi such as Trichophyton, Microsporum, and Epidermophyton.[1][2] Although its use has declined due to the development of newer agents with fewer side effects, its core structure, a halogenated phenyl iodo-propargyl ether, presents a valuable scaffold for the development of novel antifungal compounds.[3][4] The precise mechanism of action for this compound is not fully elucidated but is thought to involve the disruption of the fungal cell membrane and inhibition of cellular respiration.[1][2][5]

This document provides a detailed methodology for the synthesis of a library of this compound analogs by modifying the substitution pattern on the phenyl ring. It also outlines a comprehensive protocol for screening these novel compounds for antifungal activity against a panel of clinically relevant fungal pathogens.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be efficiently achieved via a two-step process. The general workflow involves a Williamson ether synthesis to couple a substituted phenol with propargyl bromide, followed by an electrophilic iodination of the terminal alkyne.

References

Application Notes and Protocols for Utilizing Haloprogin as a Positive Control in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Haloprogin as a positive control in various antifungal susceptibility testing assays. Detailed protocols for standardized methods are included to ensure reproducibility and accuracy in your research.

Introduction to this compound

This compound is a halogenated phenolic ether that was previously used as a topical antifungal agent for the treatment of superficial fungal infections, such as those causing athlete's foot, jock itch, and ringworm. Although it has been largely discontinued for clinical use in the United States due to the development of newer agents with fewer side effects, its well-documented antifungal activity makes it a suitable and cost-effective positive control for in vitro antifungal susceptibility testing.[1][2] Its broad spectrum of activity includes activity against dermatophytes, Candida species, and a limited number of Gram-positive bacteria.[1][2]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, it is thought to exert its antifungal effect through the inhibition of oxygen uptake and the disruption of the fungal cell membrane's structure and function.[3] This disruption of membrane integrity leads to leakage of essential intracellular components and ultimately, cell death.

Suitability as a Positive Control

A positive control is crucial in any antimicrobial susceptibility assay to validate the experimental setup and ensure that the assay is performing as expected. This compound is an appropriate positive control for several reasons:

-

Established Antifungal Activity: Its efficacy against a range of common fungal pathogens is documented.

-

Broad Spectrum: It can be used in assays involving various yeasts and molds.

-

Different Mechanism of Action: Its mechanism, targeting the cell membrane and respiration, can provide a useful comparison to other antifungal agents that may have different cellular targets (e.g., ergosterol biosynthesis inhibitors like azoles).

Data Presentation: In Vitro Susceptibility of Various Fungi to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key fungal species, providing a reference for expected results when used as a positive control.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.2 - 6.2 | Langsadl & Jedlickova, 1979 |

| Trichophyton mentagrophytes | 0.19 | Harrison et al., 1970 |

| Aspergillus niger | 0.78 | Harrison et al., 1970 |

Experimental Protocols

Below are detailed protocols for standard antifungal susceptibility testing methods where this compound can be employed as a positive control. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI M27 for Yeasts and M38 for Molds)

This method determines the MIC of an antifungal agent in a liquid medium.

a. Materials:

-

This compound (as the positive control)

-

Test antifungal agent(s)

-

96-well U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum

-

Spectrophotometer

-

Sterile saline or water

-

Incubator

b. Protocol Steps:

-

Preparation of Antifungal Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound and test compounds in RPMI-1640 medium directly in the 96-well plates. The final concentration range should bracket the expected MIC.

-

-

Inoculum Preparation:

-

For Yeasts (Candida albicans):

-

Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

For Molds (Aspergillus niger, Trichophyton mentagrophytes):

-

Culture the mold on Potato Dextrose Agar until sporulation is evident.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).

-

Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger and Trichophyton mentagrophytes.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and a visible reduction for this compound) compared to the growth control. For this compound, a visual endpoint of no growth is often clear.

-

Disk Diffusion Method (Based on CLSI M44 for Yeasts and M51 for Molds)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.

a. Materials:

-

Paper disks impregnated with a known concentration of this compound

-

Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)

-

Fungal inoculum

-

Sterile cotton swabs

-

Incubator

-

Ruler or calipers

b. Protocol Steps:

-

Inoculum Preparation:

-

Prepare the fungal inoculum as described in the broth microdilution method (adjust to a 0.5 McFarland standard).

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically place the this compound disk onto the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed.

-

-

Measuring the Zone of Inhibition:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The presence of a clear zone around the this compound disk validates the assay.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of action of this compound.

Caption: General workflow for antifungal susceptibility testing.

References

Application Notes and Protocols for Studying Haloprogin's Effect on Fungal Biofilms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the efficacy of Haloprogin against fungal biofilms. The protocols detailed below outline established and robust methods for quantifying biofilm inhibition and eradication, assessing cellular viability, visualizing biofilm architecture, and exploring the potential mechanism of action of this compound by targeting key signaling pathways.

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This compound, a topical antifungal agent, has shown activity against a range of fungi, including yeast-like fungi such as Candida species.[1][2][3][4] However, its specific effects on the complex, structured communities of fungal biofilms are not well-documented in recent literature. These protocols provide the necessary tools to systematically evaluate this compound as a potential anti-biofilm agent. The primary focus is on Candida albicans, a major fungal pathogen known for its robust biofilm formation. The methodologies can, however, be adapted for other biofilm-forming fungal species.

Key Experimental Objectives

-

To determine the minimum inhibitory concentration (MIC) of this compound against planktonic fungal cells.

-

To quantify the inhibitory effect of this compound on fungal biofilm formation.

-

To assess the ability of this compound to eradicate pre-formed (mature) fungal biofilms.

-

To visualize the structural changes in fungal biofilms upon treatment with this compound.

-

To investigate the potential mechanism of action of this compound by examining its effect on the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of biofilm formation in Candida albicans.[5][6][7][8]

Data Presentation

All quantitative data generated from the following protocols should be summarized in clear, well-structured tables to facilitate comparison and analysis.

Table 1: Planktonic Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| e.g., C. albicans SC5314 | |||

| e.g., Clinical Isolate 1 | |||

| e.g., Clinical Isolate 2 |

-

MIC₅₀/MIC₉₀ : The minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the tested planktonic cells, respectively.[9]

-

MFC : The minimum fungicidal concentration, defined as the lowest drug concentration that results in a 99.9% reduction of the initial fungal inoculum.[9][10]

Table 2: this compound Activity Against Fungal Biofilms

| Fungal Strain | Biofilm Inhibition (SMIC₅₀) (µg/mL) | Biofilm Inhibition (SMIC₈₀) (µg/mL) | Biofilm Eradication (MBEC₅₀) (µg/mL) | Biofilm Eradication (MBEC₈₀) (µg/mL) |

| e.g., C. albicans SC5314 | ||||

| e.g., Clinical Isolate 1 | ||||

| e.g., Clinical Isolate 2 |

-

SMIC₅₀/SMIC₈₀ : Sessile Minimum Inhibitory Concentration, the concentration of this compound that inhibits biofilm formation by 50% or 80% respectively, compared to the untreated control.

-

MBEC₅₀/MBEC₈₀ : Minimum Biofilm Eradication Concentration, the concentration of this compound required to eradicate 50% or 80% of pre-formed biofilms, respectively.[11]

Table 3: Effect of this compound on Ras1-cAMP-Efg1 Pathway Gene Expression

| Gene | Treatment | Fold Change in Expression (vs. Untreated Control) | p-value |

| RAS1 | This compound (Sub-inhibitory conc.) | ||

| CYR1 | This compound (Sub-inhibitory conc.) | ||

| EFG1 | This compound (Sub-inhibitory conc.) | ||

| HWP1 | This compound (Sub-inhibitory conc.) | ||

| ALS3 | This compound (Sub-inhibitory conc.) |

Experimental Protocols

Protocol 1: Determination of Planktonic Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic (free-floating) fungal cells.

Materials:

-

Fungal strain of interest (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium. Adjust the cell density to 1-5 x 10⁶ cells/mL in RPMI-1640 medium.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final cell density of 0.5-2.5 x 10³ cells/mL.

-

Controls: Include wells with medium only (negative control) and wells with fungal inoculum and no drug (positive growth control).

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Fungal Biofilm Formation and Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.